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Compound of Interest

Compound Name:

2-[(3-

Aminophenyl)formamido]acetamid

e

CAS No.: 840537-64-6

Cat. No.: B2409179

Get Quote

Executive Summary
The solubility profile of 2-[(3-Aminophenyl)formamido]acetamide (CAS: 840537-64-6) is a

critical quality attribute (CQA) governing its purification, yield, and downstream processing in

pharmaceutical synthesis. As a poly-functionalized amide derivative, its solubility behavior is

dictated by a complex interplay of hydrogen bonding, dipole-dipole interactions, and aromatic

stacking. This guide provides a structural analysis, theoretical solubility predictions, and a

validated experimental protocol for determining its thermodynamic solubility in organic solvents.

Structural Analysis & Physicochemical Properties
Understanding the molecular moiety is the first step in predicting solubility behavior.

Compound Name: 2-[(3-Aminophenyl)formamido]acetamide[1][2]
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Molecular Formula: C

H

N

O

[2]

Molecular Weight: 193.20 g/mol

Key Functional Groups:

Primary Amine (–NH

): Located on the phenyl ring (meta-position). Acts as a hydrogen bond donor and weak
base.

Formamido Group (–N(CHO)–): A planar, highly polar moiety capable of strong dipole-

dipole interactions.

Acetamide Terminus (–CH

CONH

): A primary amide providing both hydrogen bond donor and acceptor sites.

Phenyl Ring: A hydrophobic core that facilitates

-

stacking, limiting solubility in highly polar aqueous media without co-solvents.

Theoretical Solubility Prediction (Hansen Solubility
Parameters)
Based on the "Like Dissolves Like" principle and group contribution methods, the predicted

solubility profile is categorized by solvent class:
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Solvent Class
Representative
Solvents

Predicted Solubility
Mechanistic
Rationale

Polar Aprotic DMSO, DMF, DMAc High

Strong dipole-dipole

interactions disrupt

the crystal lattice;

excellent H-bond

acceptors.

Polar Protic Methanol, Ethanol Moderate to High

H-bonding capability

matches the

amine/amide groups;

solubility decreases

with increasing alkyl

chain length.

Ketones/Esters
Acetone, Ethyl

Acetate
Low to Moderate

Limited H-bond

donation capability;

useful as anti-solvents

or for recrystallization

at high temperatures.

Chlorinated DCM, Chloroform Low

Weak H-bonding

potential; insufficient

to overcome lattice

energy of the solid.

Non-Polar
Hexane, Heptane,

Toluene
Insoluble

Lack of polar

interactions; dominant

hydrophobic effect

excludes the polar

solute.

Experimental Protocol: Solubility Determination
To generate authoritative data, a tiered approach ranging from visual screening to quantitative

equilibrium determination is required.

Phase 1: High-Throughput Visual Screening (Qualitative)
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Objective: Rapidly identify potential solvents for crystallization and purification. Method:

Dispense 10 mg of solid 2-[(3-Aminophenyl)formamido]acetamide into 2 mL HPLC vials.

Add solvent in 100 µL increments at 25°C.

Vortex for 30 seconds after each addition.

Endpoint: Clear solution (Soluble) or suspension after 2 mL (Insoluble).

Phase 2: Equilibrium Solubility Determination
(Quantitative)
Objective: Determine thermodynamic solubility (

) at specific temperatures (

). Protocol (Shake-Flask Method):

Preparation: Add excess solid (approx. 500 mg) to 10 mL of the selected solvent in a

jacketed glass vessel.

Equilibration: Stir at a constant temperature (e.g., 25°C, 35°C, 45°C) for 24–48 hours to

ensure equilibrium.

Sampling: Stop stirring and allow phases to separate for 1 hour.

Filtration: Withdraw the supernatant using a pre-heated syringe filter (0.45 µm PTFE) to

prevent precipitation during transfer.

Quantification: Dilute the filtrate and analyze via HPLC-UV (Method details below).

Phase 3: Analytical Method (HPLC-UV)
System: Agilent 1260 Infinity II or equivalent.

Column: C18 Reverse Phase (e.g., Zorbax Eclipse Plus, 4.6 x 150 mm, 5 µm).

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 4 / 9 Tech Support

https://www.benchchem.com/product/b2409179/docs?utm_src=pdf-body#comprehensive-solubility-profiling-of-2-3-aminophenyl-formamido-acetamide-a-technical-guide
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2409179?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Mobile Phase: A: 0.1% Phosphoric Acid in Water; B: Acetonitrile (Gradient: 5% B to 95% B

over 10 min).

Flow Rate: 1.0 mL/min.

Detection: UV at 254 nm (aromatic absorption) and 210 nm (amide absorption).

Injection Volume: 10 µL.

Workflow Visualization
The following diagram illustrates the logical flow for determining and optimizing the solubility

profile, ensuring data integrity and reproducibility.
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Caption: Logical workflow for the systematic determination of thermodynamic solubility, moving

from qualitative screening to quantitative modeling.

Data Interpretation & Thermodynamic Modeling
Once experimental data is collected, it must be modeled to predict solubility at unmeasured

temperatures.

Modified Apelblat Equation
The solubility of 2-[(3-Aminophenyl)formamido]acetamide in pure solvents can be correlated

using the modified Apelblat equation:

Where:

is the mole fraction solubility.

is the absolute temperature (K).

are empirical constants derived from regression analysis of the experimental data.

Solvent Selection for Recrystallization
For purification, an ideal solvent system exhibits a steep solubility curve (high

).

Recommended System:Ethanol/Water or Methanol/Water.

Rationale: The compound is likely highly soluble in hot alcohols but less soluble upon

cooling or addition of water (anti-solvent), maximizing recovery yield.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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